molecular formula C14H19NO2S B1183812 N-cinnamyl(methyl)homocysteine

N-cinnamyl(methyl)homocysteine

Cat. No.: B1183812
M. Wt: 265.371
InChI Key: GJCCPYUDKVHWFA-VMPITWQZSA-N
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Description

N-Cinnamyl(methyl)homocysteine is a synthetic derivative of homocysteine (Hcy), a sulfur-containing amino acid involved in methionine metabolism and linked to cardiovascular and neurodegenerative pathologies.

Properties

Molecular Formula

C14H19NO2S

Molecular Weight

265.371

IUPAC Name

4-methylsulfanyl-2-[[(E)-3-phenylprop-2-enyl]amino]butanoic acid

InChI

InChI=1S/C14H19NO2S/c1-18-11-9-13(14(16)17)15-10-5-8-12-6-3-2-4-7-12/h2-8,13,15H,9-11H2,1H3,(H,16,17)/b8-5+

InChI Key

GJCCPYUDKVHWFA-VMPITWQZSA-N

SMILES

CSCCC(C(=O)O)NCC=CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Homocysteine (Hcy)
  • Structure: (2S)-2-amino-4-sulfanylbutanoic acid.
  • Key Features: Free thiol group (-SH) and amino group (-NH2).
  • Biological Role : Induces oxidative stress via NAD(P)H oxidase activation, promotes endothelial dysfunction, and modifies proteins via N- or S-homocysteinylation .
  • Metabolism : Converted to methionine via remethylation or to cysteine via transsulfuration .
N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine
  • Structure : N-acetylated cysteine with a methylcarbamoyl group on the sulfur.
  • Key Features: Acetylated amino group and stabilized thiol via carbamoylation.
  • Synthesis : Reacting N-acetylcysteine (NAC) with methyl isocyanate .
  • Properties : Increased stability compared to free Hcy; used in detoxification studies .
N-Acetyl-S-(aryl carbamoyl)cysteine Derivatives
  • Examples : Compounds with o-nitro-p-trifluoromethylphenyl or o-chloro-p-nitrophenyl substituents ().
  • Synthesis : NAC reacted with aryl isocyanates.
  • Key Differences : Bulky aryl groups enhance steric hindrance, altering enzyme interactions (e.g., inhibition of lysyl oxidase) .
S-Adenosylhomocysteine (SAH)
  • Structure: Hcy linked to adenosine via a thioether bond.
  • Role : Potent methyltransferase inhibitor; regulates epigenetic modifications .
  • Metabolism: Reversibly hydrolyzed to Hcy and adenosine by SAH hydrolase .

Functional and Metabolic Comparisons

Table 1: Structural and Functional Properties
Compound Key Modifications Reactivity Biological Impact References
N-Cinnamyl(methyl)homocysteine N-cinnamyl, S-methyl Reduced thiol reactivity Potential antioxidant; altered protein binding Inferred
Homocysteine Free -SH, -NH2 High thiol reactivity Pro-oxidant, pro-inflammatory
N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine N-acetyl, S-methylcarbamoyl Stabilized thiol Detoxification, enzyme inhibition
SAH Adenosine-linked Methyltransferase inhibition Epigenetic regulation
Table 2: Metabolic Pathways
Compound Primary Metabolic Route Key Enzymes Involved Clinical Relevance
Hcy Remethylation to methionine or transsulfuration to cysteine Methionine synthase, cystathionine β-synthase Hyperhomocysteinemia linked to CVD
SAH Hydrolysis to Hcy and adenosine SAH hydrolase Methylation cycle regulation
N-Acetyl-S-substituted derivatives Renal excretion or glutathione conjugation N-acetyltransferase Reduced toxicity vs. Hcy

Mechanistic Differences

  • N-Homocysteinylation : Hcy-thiolactone modifies lysine residues in proteins, impairing function (e.g., Na+/K+-ATPase inhibition) . This compound’s bulky cinnamyl group may reduce this modification.
  • S-Homocysteinylation : Free thiols in Hcy form disulfide bonds with proteins, altering redox balance. Methylation at the sulfur (as in this compound) would prevent this .
  • Antioxidant Potential: N-acetylated derivatives (e.g., ) show enhanced stability and reduced pro-oxidant effects compared to Hcy. Similar benefits may extend to this compound .

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